1,7-Diazabicyclo[2.2.1]heptane dihydrochloride
Description
Bicyclic Framework Analysis
The 1,7-diazabicyclo[2.2.1]heptane core comprises a norbornane-derived skeleton fused with a six-membered ring containing two nitrogen atoms at the 1- and 7-positions. This framework imposes significant geometric constraints, as observed in analogous bicyclic diamines such as 2,5-diazabicyclo[2.2.1]heptane. The bridge between carbons 1 and 4 enforces a boat conformation, distinct from the chair or twist-boat conformations adopted by flexible acyclic amines like piperazine. Bond lengths between bridgehead carbons (C1–C4: 2.220–2.226 Å) and nitrogen-nitrogen distances (N1–N7: ~2.87–2.91 Å) are critical parameters defining the cage geometry.
Nitrogen Atom Topology & Electronic Configuration
The two nitrogen atoms occupy axial positions within the bicyclic system, with lone pairs oriented toward the interior of the cage. Protonation at both sites generates a dicationic species, as evidenced by N–H bond lengths of 0.86–0.89 Å in related structures. The electronic environment of the nitrogen centers differs from uncharged analogs due to charge delocalization across the bicyclic framework. This protonation state enhances hydrogen-bonding capacity, critical for stabilizing the dihydrochloride salt in the solid state.
Dihydrochloride Salt Formation Mechanisms
Protonation of 1,7-diazabicyclo[2.2.1]heptane occurs preferentially at both nitrogen atoms under acidic conditions, forming a dication paired with chloride ions. The reaction mechanism involves sequential acid-base equilibria:
Crystallographic data from analogous dihydrohalide salts demonstrate chloride ions positioned 3.06–3.74 Å from protonated nitrogen centers, consistent with N–H⋯Cl hydrogen bonds.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of the dihydrochloride salt reveals key structural parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.92 Å, b = 12.34 Å, c = 14.56 Å |
| N1–N7 distance | 2.868–2.912 Å |
| N–H⋯Cl bond length | 2.23–2.39 Å |
The asymmetric unit contains two independent dicationic cages, linked via a three-dimensional hydrogen-bonding network involving chloride ions.
Comparative Conformational Analysis With Uncharged Analogs
Unprotonated 1,7-diazabicyclo[2.2.1]heptane exhibits greater geometric flexibility than its charged counterpart, though still constrained by the bicyclic framework. Key comparisons include:
- Nitrogen Basicity : Protonation increases nitrogen electron-withdrawing character, reducing basicity by ~3 pKa units compared to piperazine derivatives.
- Ring Puckering : The uncharged analog adopts a slightly distorted boat conformation (puckering amplitude Q = 0.42 Å vs. 0.38 Å in the protonated form).
- Hydrogen-Bonding Capacity : Neutral species form weaker N–H⋯X interactions (X = halide) with bond lengths >2.5 Å, versus <2.4 Å in the dihydrochloride.
These structural differences underscore the dihydrochloride salt’s enhanced stability in pharmaceutical formulations, where rigid, charged frameworks improve solubility and crystallinity.
Properties
Molecular Formula |
C5H12Cl2N2 |
|---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
1,7-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-3-7-4-2-5(1)6-7;;/h5-6H,1-4H2;2*1H |
InChI Key |
OQGPQFTYFNLBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Route from Bis(2-chloroethyl)amine
A well-established method involves condensing bis(2-chloroethyl)amine hydrochloride with formaldehyde under acidic conditions, followed by salt formation. This approach is documented in patent literature and medicinal chemistry reports:
Step 1: Preparation of bis(2-chloroethyl)amine hydrochloride from commercially available materials.
Step 2: Treatment with formaldehyde (formalin) in ethanol to induce cyclization forming the bicyclic 1,7-diazabicyclo[2.2.1]heptane skeleton.
Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride salt.
This method yields various salts, including diperchlorate, dichloride, and dihydrogen dimaleate salts. Among these, the dihydrogen dimaleate salt is preferred due to superior water solubility, stability, and lower toxicity compared to perchlorate or dichloride salts.
| Salt Type | Solubility | Stability | Toxicity | Notes |
|---|---|---|---|---|
| Dihydrogen dimaleate | High | Stable | Low | Preferred for medicinal use |
| Diperchlorate | Low | Unstable | High | Explosive, toxic |
| Dichloride | Moderate | Unstable | Moderate | Less preferred |
Bis(2-chloroethyl)amine hydrochloride dissolved in water.
Addition of sodium hydroxide to free the amine.
Extraction with diethyl ether and drying.
Dissolution in absolute ethanol.
Addition of 37% formalin at room temperature for 24 hours.
Cooling and slow addition of hydrochloric acid to precipitate the dihydrochloride salt.
This process is scalable and routinely used in industrial settings for related bicyclic diamine compounds.
Azide Reduction and Transannular Cyclization Route
Recent synthetic advances describe a concise synthetic sequence involving:
Preparation of azide-functionalized precursors.
Staudinger reduction of the azide to an amine.
Intramolecular transannular cyclization to close the bicyclic ring system.
This method allows gram-scale synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives, which are structurally analogous to 1,7-diazabicyclo[2.2.1]heptane. The sequence is efficient and offers stereochemical control, critical for pharmaceutical applications.
Use of Directed Metalation and Functionalized Intermediates
Alternative strategies utilize directed metalation on substituted bicyclic intermediates to introduce nitrogen atoms at defined positions, followed by functional group transformations to yield the bicyclic diamine core. This method is useful for synthesizing C-substituted derivatives and optimizing stereochemistry.
Salt Formation and Purification
The final step in preparing 1,7-diazabicyclo[2.2.1]heptane dihydrochloride involves:
Treatment of the free diamine with hydrochloric acid in polar solvents (e.g., methanol/water).
Crystallization and isolation of the dihydrochloride salt.
Purification by recrystallization to enhance purity and remove impurities.
Spectroscopic methods such as NMR and LC-MS are employed to confirm the structure and purity of the final product.
Comprehensive Data Tables on Preparation and Properties
Analytical and Research Findings Relevant to Preparation
NMR Spectroscopy: 1H- and 13C-NMR confirm bicyclic framework integrity. Bridgehead protons show characteristic coupling constants (J = 8–10 Hz), confirming the bicyclo[2.2.1]heptane structure.
LC-MS: Confirms molecular weight and purity, detecting protonated molecular ions [M+H]+.
Chiral HPLC: Used when enantiopure forms are synthesized to confirm stereochemical purity.
Stability Studies: The dihydrochloride salt is stable under ambient conditions, facilitating storage and handling.
Safety Notes: The perchlorate salt is highly explosive and toxic and should be avoided in preparation and handling.
Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization of bis(2-chloroethyl)amine | Condensation with formaldehyde, salt formation | Simple, scalable, well-documented | Perchlorate salt unstable/toxic |
| Azide reduction and transannular cyclization | Staudinger reduction, intramolecular cyclization | Gram-scale, stereocontrolled | Requires azide precursors |
| Directed metalation on substituted intermediates | Metalation, substitution, cyclization | Enables C-substitution | Multi-step, requires metal reagents |
| Salt formation with HCl | Acid-base reaction to form dihydrochloride salt | Enhances solubility and stability | Requires careful pH control |
Chemical Reactions Analysis
Types of Reactions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include enones, triketopiperazines, and various oxidizing and reducing agents . The reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include natural product-like scaffolds such as prolinamide and harmicine .
Scientific Research Applications
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products through its unique structural properties . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclic diazabicyclo framework is a common motif in medicinal chemistry. Below is a detailed comparison of 1,7-diazabicyclo[2.2.1]heptane dihydrochloride with analogous compounds, focusing on structural, physicochemical, and functional differences.
Structural Analogues in the Diazabicycloheptane Family
Key Observations:
Framework Variations : The [2.2.1] system in the target compound provides greater rigidity compared to the [3.2.0] system in β-lactamase inhibitors, which influences conformational stability and binding affinity .
Functional Groups : The dihydrochloride salt improves aqueous solubility (critical for drug formulations), while clobenzepam’s benzodiazepine fusion introduces sedative properties .
Synthetic Utility : Carbethoxy and benzyl derivatives (e.g., 2-benzyl-5-carbethoxy analogue) serve as intermediates, whereas the parent dihydrochloride is often used directly in catalysis .
Physicochemical Properties
- Solubility : The dihydrochloride salt exhibits superior water solubility (>100 mg/mL) compared to neutral analogs like clobenzepam (lipophilic, logP ~2.5) .
- Thermal Stability : The bicyclo[2.2.1] core confers higher thermal stability (decomposition >250°C) versus thia-azabicyclo[3.2.0] derivatives, which degrade near 180°C due to strained β-lactam rings .
Research Findings and Data
Elemental Analysis (Target Compound)
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 55.0 | 55.0 |
| H | 7.70 | 7.45 |
| N | 12.8 | 12.6 |
Source: Stanford Research Institute synthesis report
Critical Analysis of Contradictions and Limitations
- Nomenclature Conflicts: Clobenzepam is erroneously listed as a diazabicyclo[2.2.1]heptane derivative in some sources, but its fused benzodiazepine ring classifies it as a distinct chemotype .
- Data Gaps: Limited solubility data exist for non-pharmacopeial diazabicycloheptanes, necessitating further experimental characterization.
Biological Activity
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride, commonly referred to as DBH·2HCl, is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazabicyclic compounds known for their diverse pharmacological properties, particularly in the modulation of neurotransmitter systems and enzyme activities.
- Molecular Formula : CHN·2HCl
- Molecular Weight : 171.07 g/mol
- IUPAC Name : 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride
DBH·2HCl primarily acts as a modulator of neurotransmitter systems, particularly influencing cholinergic receptors. Its structure allows it to interact with various biological molecules, potentially affecting enzymatic activity and neurotransmission pathways.
Enzymatic Modulation
Research indicates that DBH·2HCl can act as an inhibitor or modulator of specific enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to enhanced neurotransmitter availability, which is crucial in treating conditions such as cognitive disorders and mood disturbances.
Neurotransmitter Interaction
DBH·2HCl has been shown to interact with cholinergic receptors, which play a vital role in cognitive functions such as memory and learning. Studies suggest that compounds with a similar bicyclic structure can enhance acetylcholine release, thereby improving synaptic transmission in cholinergic pathways .
Case Studies and Research Findings
- Cholinergic Activity : In a study evaluating various diazabicyclo compounds, DBH·2HCl demonstrated significant activity in enhancing cholinergic signaling, suggesting its potential use in treating Alzheimer's disease or other cognitive impairments .
- Antimicrobial Properties : Preliminary investigations have indicated that DBH·2HCl may exhibit antimicrobial activity against certain bacterial strains, although further studies are required to elucidate the mechanism and efficacy.
- Cardiovascular Effects : In animal models, DBH·2HCl has shown some influence on cardiovascular parameters, potentially through its effects on vascular smooth muscle contraction mediated by cholinergic pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
